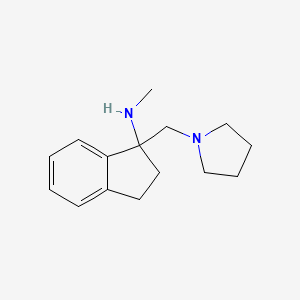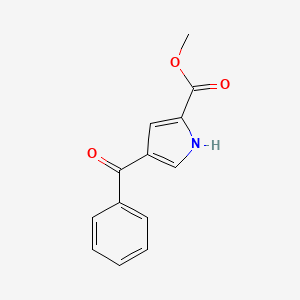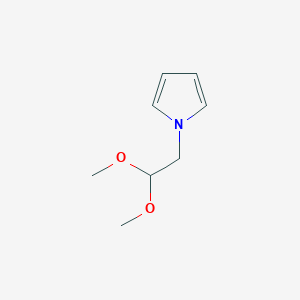
Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine, commonly known as MPAA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPAA is a derivative of indanamine, which is a class of psychoactive compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine involves the reaction of indan-1-carboxaldehyde with methylamine and 1-pyrrolidinecarboxaldehyde in the presence of a reducing agent.
Starting Materials
Indan-1-carboxaldehyde, Methylamine, 1-Pyrrolidinecarboxaldehyde, Reducing agent
Reaction
Step 1: Indan-1-carboxaldehyde is reacted with methylamine in the presence of a reducing agent to form methyl-(1-indan-1-yl)-amine., Step 2: Methyl-(1-indan-1-yl)-amine is then reacted with 1-pyrrolidinecarboxaldehyde to form Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine.
Wirkmechanismus
The precise mechanism of action of MPAA is not fully understood. However, it is believed that MPAA acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). MPAA also modulates the activity of various neurotransmitters, including norepinephrine and acetylcholine.
Biochemische Und Physiologische Effekte
MPAA has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function. MPAA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPAA in lab experiments is its high potency and selectivity. MPAA has been shown to have a high affinity for serotonin and dopamine transporters, which makes it an ideal compound for studying the effects of these neurotransmitters on various physiological processes. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. MPAA has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions related to MPAA that warrant further investigation. One area of research is the potential use of MPAA as a treatment for drug addiction. MPAA has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for drug addiction in humans. Another area of research is the potential use of MPAA as a neuroprotective agent. MPAA has been found to protect against neuronal damage in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a treatment for these diseases in humans. Additionally, further studies are needed to determine the long-term safety and efficacy of MPAA in humans.
Wissenschaftliche Forschungsanwendungen
MPAA has shown promising results in various scientific research studies. It has been studied for its potential as an antidepressant, anxiolytic, and cognitive enhancer. MPAA has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, MPAA has been studied for its potential as a neuroprotective agent and as a possible treatment for drug addiction.
Eigenschaften
IUPAC Name |
N-methyl-1-(pyrrolidin-1-ylmethyl)-2,3-dihydroinden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-16-15(12-17-10-4-5-11-17)9-8-13-6-2-3-7-14(13)15/h2-3,6-7,16H,4-5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHQBHYCKBTAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C21)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377718 |
Source


|
| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |
CAS RN |
885951-14-4 |
Source


|
| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Carboxyethyl)sulfanyl]nicotinic acid](/img/structure/B1363653.png)



![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)


![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-[5-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1363667.png)
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)